2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline
CAS No.: 896128-19-1
Cat. No.: VC2693758
Molecular Formula: C13H21N3O
Molecular Weight: 235.33 g/mol
* For research use only. Not for human or veterinary use.
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline - 896128-19-1](/images/structure/VC2693758.png)
Specification
CAS No. | 896128-19-1 |
---|---|
Molecular Formula | C13H21N3O |
Molecular Weight | 235.33 g/mol |
IUPAC Name | 2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Standard InChI | InChI=1S/C13H21N3O/c1-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17-2/h3-4,9H,5-8,10,14H2,1-2H3 |
Standard InChI Key | GPIBTNYYADLEJS-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CC2=CC(=C(C=C2)N)OC |
Canonical SMILES | CN1CCN(CC1)CC2=CC(=C(C=C2)N)OC |
Introduction
Chemical Identity and Structural Classification
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline (CID: 57416110) is characterized by its unique molecular structure containing an aniline core substituted with both methoxy and methylpiperazinylmethyl groups. The compound was first recorded in chemical databases in 2012 and has been subject to periodic updates, with the most recent modification recorded on March 8, 2025 . The compound features a benzenamine backbone with specific substitution patterns that define its chemical identity and potential reactivity profiles.
Nomenclature and Identification
The compound is recognized by several synonyms that reflect different naming conventions in chemical literature. These synonyms provide alternative ways to identify and reference the compound across different databases and research publications:
Parameter | Information |
---|---|
Primary Name | 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline |
CAS Registry Number | 896128-19-1 |
PubChem CID | 57416110 |
Alternative Names | 2-Methoxy-4-((4-methylpiperazin-1-yl)methyl)aniline |
2-Methoxy-4-((4-methylpiperazin-1-yl)methyl)benzenamine | |
Registry Identifier | MFCD22190961 |
The existence of multiple synonyms reflects the compound's recognition across different chemical nomenclature systems, indicating its established presence in chemical databases despite limited research publications directly addressing its properties and applications .
Molecular and Structural Properties
The molecular and structural properties of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline provide critical insights into its potential chemical behavior and reactivity patterns. These properties establish the foundation for understanding how this compound might interact with biological systems or function as an intermediate in chemical synthesis.
Basic Molecular Characteristics
The compound is defined by specific molecular characteristics that determine its physical and chemical nature:
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₁N₃O |
Molecular Weight | 235.33 g/mol |
Exact Mass | 235.168462302 Da |
Creation Date | 2012-08-06 |
Modification Date | 2025-03-08 |
These fundamental properties establish the compound's basic identity and provide reference points for analytical identification and characterization methods .
Computed Physicochemical Properties
Computational methods have been employed to predict various physicochemical properties of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline, offering insights into its potential behavior in different environments:
Property | Value | Computational Method |
---|---|---|
XLogP3-AA | 0.9 | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Rotatable Bond Count | 3 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Exact Mass | 235.168462302 Da | Computed by PubChem 2.1 (PubChem release 2021.05.07) |
The XLogP3-AA value of 0.9 suggests moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic properties that could potentially influence its membrane permeability and solubility characteristics . The hydrogen bond donor and acceptor counts provide insights into potential intermolecular interactions that might influence the compound's solubility, melting point, and biological interactions.
Structural Analysis and Chemical Features
The chemical structure of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline incorporates several functional groups that contribute to its chemical behavior and potential applications. Understanding these structural elements is essential for predicting its reactivity and biological interactions.
Key Structural Elements
The compound's structure integrates several important functional moieties:
-
An aniline group with amino functionality (-NH₂) attached to a benzene ring, providing potential for hydrogen bonding and nucleophilic reactions.
-
A methoxy group (-OCH₃) at the ortho position relative to the amino group, which affects the electronic distribution on the aromatic ring.
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A methylpiperazine substituent connected via a methylene linker at the para position relative to the amino group, introducing basic nitrogen atoms into the structure.
These structural features combine to create a molecule with multiple potential interaction sites for hydrogen bonding, acid-base interactions, and coordination with biological targets .
Structural Representation Systems
For computational and database purposes, the compound can be represented using several standardized chemical notation systems:
Representation Type | Notation |
---|---|
SMILES | COc1cc(ccc1N)CN2CCN(C)CC2 |
InChI | 1S/C13H21N3O/c1-14-8-10-16(11-9-14)12-13-5-6-15-17(13)7-2-3-13/h2-3,5-7H,8-12,15H2,1H3 |
These representations provide standardized ways to encode the compound's structure for computational chemistry applications, database searches, and structure-activity relationship studies .
Comparative Analysis with Structural Analogs
To better understand the potential properties and applications of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline, it is instructive to examine its structural relationship to similar compounds that have been more extensively studied.
Structural Comparison with Related Compounds
Several structurally related compounds appear in the chemical literature, with subtle variations in their substitution patterns and connecting groups:
Compound | Key Structural Differences | CAS Number |
---|---|---|
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | Direct connection between piperazine and aniline ring (no methylene linker) | 122833-04-9 |
2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | Contains additional piperidinyl group in the structure | 761440-75-9 |
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline dihydrochloride | Salt form with hydrochloride, no methylene linker | 910037-91-1 |
While these compounds share certain structural features with our target compound, the specific arrangement and connectivity of functional groups in 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline give it distinct chemical properties .
Current Research Status and Limitations
The available literature on 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline appears limited, suggesting it may be an understudied compound or one primarily used as an intermediate rather than as a final product of interest.
Knowledge Gaps and Research Opportunities
Several knowledge gaps present opportunities for further research:
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Comprehensive characterization of physical properties beyond computational predictions
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Exploration of biological activity and toxicological profiles
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Development and optimization of efficient synthetic routes
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Investigation of potential applications in pharmaceutical or materials science
These gaps indicate potential areas for further scientific exploration that could expand our understanding of this compound and its potential applications .
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